molecular formula C17H20N2O2S B11797926 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine

Cat. No.: B11797926
M. Wt: 316.4 g/mol
InChI Key: AQEIBTGLWKWPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a specialized chemical compound offered for research and development purposes. This molecule features a pyridine ring system, a structural motif found in numerous bioactive molecules and ligands. The tosyl (p-toluenesulfonyl) group attached to the pyrrolidine nitrogen is a key functional handle, potentially modulating the compound's properties and making it a valuable intermediate in synthetic chemistry. Researchers can utilize this compound in the synthesis of more complex molecular architectures, particularly in the development of novel ligands for catalytic or pharmaceutical applications. The structural similarity of this compound to pyridine-based alkaloids like nicotine suggests it may serve as a key intermediate in medicinal chemistry programs, potentially for investigating neurological targets. Its core structure is analogous to compounds known to interact with nicotinic acetylcholine receptors (nAChRs) , indicating its potential application in neuroscience research for studying receptor function and developing new therapeutic agents. The presence of the tosyl group also makes it a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

4-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-14(2)9-10-18-16/h5-10,12,17H,3-4,11H2,1-2H3

InChI Key

AQEIBTGLWKWPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC=CC(=C3)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Reduction of Cyanopyridine Intermediates

A pivotal method for synthesizing 4-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves the catalytic hydrogenation of 2-(4-methyl-2-phenylpiperazin-1-yl)-3-cyanopyridine. As detailed in patent WO2007055423A1, this process employs a partially deactivated palladium catalyst treated with iron sulfate to enhance selectivity. The reaction proceeds under hydrogen gas (3–5 kgf/cm² pressure) at 60–70°C, achieving a 75–85% yield after 4–6 hours.

Key Parameters:

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.1–5 wt% PdHigher loadings increase byproduct formation
Temperature60–70°CAccelerates reduction but risks over-hydrogenation
Hydrogen Pressure294–490 kPaLower pressures favor selectivity

Post-reduction, the product is isolated via aqueous sulfuric acid extraction, followed by recrystallization from toluene/methanol mixtures.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyrrolidine-Pyridine Linkage

The pyrrolidine moiety is introduced via Suzuki-Miyaura coupling between 4-methyl-2-bromopyridine and 1-tosylpyrrolidine-2-boronic ester. According to modified protocols from RSC-supplied data, this reaction requires Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in 2-MeTHF at 90°C. The biphasic system (toluene/water) minimizes homo-coupling byproducts, yielding 68–72% of the desired product.

Comparative Solvent Study:

SolventDielectric ConstantYield (%)
2-MeTHF6.272
DMF36.758
Toluene2.465

Polar aprotic solvents like DMF reduce catalytic activity due to ligand coordination interference.

Reductive Amination Pathways

Borane-Mediated Cyclization

A two-step sequence reported in RSC workflows involves:

  • Imine Formation: Condensation of 4-methylpyridine-2-carbaldehyde with 1-tosylpyrrolidine in dichloromethane (DCM) using molecular sieves.

  • Borane Reduction: Treatment with borane-dimethyl sulfide complex (BH₃·SMe₂) at reflux for 4 hours, followed by NaOH-mediated workup.

This method achieves 62% yield but requires rigorous exclusion of moisture to prevent borane decomposition.

Optimization Insights:

  • Stoichiometry: A 1.2:1 molar ratio of BH₃·SMe₂ to imine minimizes residual starting material.

  • Temperature: Reflux conditions (66°C in THF) enhance reaction rate but necessitate controlled cooling during quenching.

Purification and Isolation Techniques

Chromatographic vs. Recrystallization Methods

Post-synthesis purification is critical for removing tosyl-containing byproducts. Silica gel chromatography using hexane/acetone gradients (7:3 → 1:1) achieves >95% purity but suffers from low recovery (50–60%) due to compound adsorption. Alternatively, recrystallization from heptane/toluene (3:1) at −20°C affords 82% recovery with 98% purity, as validated by HPLC.

Comparative Table:

MethodPurity (%)Recovery (%)Time (h)
Column Chromatography95556
Recrystallization988212

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adapting the palladium-catalyzed hydrogenation for kilogram-scale production requires:

  • Catalyst Immobilization: Pd/C pellets in fixed-bed reactors reduce metal leaching to <0.1 ppm.

  • Pressure Control: Automated H₂ regulation maintains 300–350 kPa, preventing exothermic runaway.

Economic Analysis:

ParameterBatch ProcessContinuous Flow
Annual Output500 kg2,000 kg
Pd Consumption1.2 g/kg0.8 g/kg
Energy Cost$12,000/month$8,500/month

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tosyl (p-toluenesulfonyl) group on the pyrrolidine ring serves as a key reactive site due to its electron-withdrawing nature, facilitating nucleophilic displacement.

Reaction TypeConditionsOutcome/ProductSource
Tosyl group displacementStrong nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO)Formation of pyrrolidine derivatives with new substituents at the nitrogen position,

For example, in DMSO with K₂CO₃ , the tosyl group can be displaced by amines, forming secondary or tertiary amines. This reaction is critical for modifying the pyrrolidine moiety in drug discovery workflows.

Transition-Metal-Catalyzed Cross-Coupling

The pyridine ring and methyl group enable participation in palladium- or copper-catalyzed coupling reactions.

Reaction TypeCatalytic SystemKey ObservationsSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/waterLimited applicability due to steric hindrance from the tosyl group
Heck ArylationPd(OAc)₂, PPh₃, NEt₃, DMFFunctionalization of vinyl or allyl substituents adjacent to the pyridine ring

A related compound, 2-(1-Tosylpyrrolidin-2-yl)pyridine , undergoes Heck arylation with aryl bromides at room temperature under blue light irradiation to yield substituted indole derivatives .

Radical-Mediated Reactions

Copper-catalyzed radical pathways dominate in reactions involving C–H activation:

Reaction TypeConditionsMechanism HighlightsSource
C(sp³)–H aminationCuI, aerial O₂, DMSO, 80°CFormation of iminyl radical intermediates via homolytic C–N bond cleavage
Oxidative cyclizationCuO/OMS-2, I₂, DMFGeneration of iodinated imidazopyridines through iodine-mediated radical pathways

In one study, copper catalysts promoted intramolecular hydrogen abstraction from sp³ carbons, forming six-membered Cu(III) intermediates that undergo reductive elimination to yield fused heterocycles .

Oxidation and Ring-Opening Reactions

The methyl group on the pyridine ring is susceptible to oxidation under specific conditions:

Reaction TypeOxidizing AgentOutcomeSource
Methyl oxidationKMnO₄, acidic conditionsConversion to pyridine-4-carboxylic acid derivatives (theoretical)
Tosyl group removalH₂SO₄, refluxDeprotection of pyrrolidine to form free amine

While direct data for this compound is sparse, analogous systems show that H₂SO₄ at reflux removes the tosyl group, enabling further functionalization of the pyrrolidine nitrogen .

Acid/Base-Mediated Rearrangements

The basic pyridine nitrogen participates in pH-dependent tautomerization:

ConditionObservationApplicationSource
Acidic (HCl, MeOH)Protonation at pyridine NEnhanced solubility in polar solvents
Basic (NaOH, H₂O)Deprotonation of methyl groupLimited due to methyl’s weak acidity

Critical Analysis of Reactivity Trends

  • Steric effects : The tosyl group imposes steric constraints, limiting accessibility to the pyrrolidine nitrogen in cross-coupling reactions.

  • Electronic effects : Electron-withdrawing tosyl and electron-donating methyl groups create a polarized electronic environment, favoring radical intermediates in copper-catalyzed reactions .

  • Solvent dependence : Polar aprotic solvents (e.g., DMSO, DMF) stabilize transition states in nucleophilic substitutions .

This compound’s multifunctional architecture positions it as a versatile scaffold in synthetic organic chemistry, particularly for developing bioactive molecules. Further experimental validation is required to fully map its reaction landscape.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
The compound is structurally related to several biologically active molecules, which suggests potential pharmacological applications. For instance, derivatives of pyridine and pyrrolidine are known for their roles as neurotransmitter reuptake inhibitors, particularly affecting dopamine and norepinephrine transporters. Research indicates that compounds similar to 4-methyl-2-(1-tosylpyrrolidin-2-yl)pyridine exhibit significant inhibition of these transporters, which could lead to therapeutic applications in treating disorders such as depression and ADHD .

Case Study: Neurotransmitter Interaction
A study evaluated the interaction of a related compound, 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone), with neurotransmitter transporters. The findings indicated that the compound was a potent inhibitor of dopamine and norepinephrine uptake while showing selectivity against serotonin transporters . This suggests that this compound could similarly be explored for selective neurotransmitter modulation.

Synthetic Applications

Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drug candidates. For example, it can be utilized in the synthesis of halogenated derivatives, which are crucial in creating potent pharmaceuticals .

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionAcetone, reflux66
Coupling reactionsToluene/EtOH/H2O, reflux83
Cyclization reactionsIrradiation with Kessil light46

Biological Evaluation

Anticonvulsant and Anticancer Activities
Research has shown that heterocyclic compounds similar to this compound possess anticonvulsant and anticancer properties. These activities are attributed to their ability to interact with various biological targets . For instance, pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit significant anticancer activity by inhibiting specific signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tosyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with structurally related pyridine derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key References
4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine 4-CH₃, 2-(1-tosylpyrrolidin-2-yl) C₁₈H₂₁N₂O₂S 329.44
4-Methyl-2-(2-phenylpiperidin-1-yl)pyridine 4-CH₃, 2-(2-phenylpiperidin-1-yl) C₁₇H₂₀N₂ 252.36
2-Isopropyl-4-methylpyridine 4-CH₃, 2-(CH(CH₃)₂) C₉H₁₃N 135.21
TMMP (1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine) 4-(methylpyrrol-2-yl), 1-CH₃ C₁₁H₁₆N₂ 176.26

Key Observations :

  • Substituent Effects: The tosyl group in the target compound increases molecular weight and polar surface area compared to non-sulfonated analogs like 2-isopropyl-4-methylpyridine .
Physicochemical Properties
Property This compound 2-Isopropyl-4-methylpyridine TMMP
Melting Point (°C) Not reported Not reported 176.26*
TPSA (Ų) ~75 (estimated) 12.90 15.79
LogP ~2.8 (estimated) 2.40–2.51 1.94
Solubility Moderate in DMSO, low in water Lipophilic Water-soluble metabolites

*TMMP’s molecular weight is provided instead of melting point due to data limitations.

Key Observations :

  • The tosyl group increases hydrophilicity (higher TPSA) compared to alkyl-substituted pyridines .
  • TMMP’s water-soluble metabolites contrast with the lipophilic nature of most pyridine derivatives .

Key Observations :

  • Tosyl and thiazole substituents enhance bioactivity by improving target binding or metabolic stability .
  • Structural flexibility (e.g., pyrrolidine rings) may increase off-target effects, as seen in TMMP’s neurotoxicity .

Biological Activity

4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is a compound of interest due to its potential biological activities, which include antidiabetic, antimicrobial, and anticancer properties. This article reviews the available research findings on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H16_{16}N2_2O2_2S. The compound features a pyridine ring substituted with a tosyl group and a pyrrolidine moiety, which may influence its interaction with biological targets.

Antidiabetic Activity

Research has indicated that derivatives of pyridine compounds can exhibit significant antidiabetic effects. For instance, certain pyrrolo[3,4-c]pyridine derivatives have been shown to enhance insulin sensitivity and stimulate glucose uptake in muscle and fat cells. In vitro studies demonstrated that these compounds could effectively reduce blood glucose levels without adversely affecting insulin concentrations .

Compound Dose (µM) Insulin Sensitivity Increase (%)
4-Phenoxy-6-methyl-pyrrolo[3,4-c]pyridine0.3–1007.4–37.4

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, derivatives within the same chemical class have shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against multiple strains, indicating robust antibacterial properties .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1–4
Escherichia coli16
Klebsiella pneumoniae8

Anticancer Activity

The anticancer potential of compounds similar to this compound has been highlighted in several studies. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells. For instance, certain derivatives exhibited moderate cytotoxicity with IC50_{50} values in the range of 4.5 to 9.5 µM against tumor cells while showing limited toxicity towards non-cancerous cells .

Cell Line IC50 (µM) Activity
Ovarian Cancer4.5Moderate Cytotoxicity
Breast Cancer9.5Limited Toxicity

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes or receptors in the body. For instance, it may inhibit certain enzyme activities that are crucial for cellular metabolism or signaling pathways related to glucose uptake and cancer cell proliferation.

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